2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by its benzoxazinone core structure, which is fused with a chlorinated ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 5-chloro-2-ethoxyphenylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may be catalyzed by bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines or alcohols.
Substitution: Substituted benzoxazinones with various functional groups.
Scientific Research Applications
2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 2-(5-chloro-2-fluorophenyl)-4H-3,1-benzoxazin-4-one
- 2-(5-chloro-2-ethoxyphenyl)-4H-3,1-thiazolin-4-one
Uniqueness
2-(5-chloro-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-14-8-7-10(17)9-12(14)15-18-13-6-4-3-5-11(13)16(19)21-15/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFMMKSOMKRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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